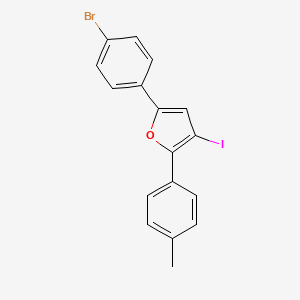
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a furan ring substituted with bromine, iodine, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction reactions can produce oxygenated or hydrogenated furan compounds, respectively.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals or bioactive molecules.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies using techniques like molecular docking or spectroscopy can provide insights into these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromophenyl)-2-(4-methylphenyl)furan: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-2-(4-methylphenyl)furan:
5-(4-Bromophenyl)-3-iodofuran: Lacks the methylphenyl group, which can influence its biological activity and chemical behavior.
Uniqueness
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan is unique due to the presence of both bromine and iodine substituents on the furan ring, along with a methylphenyl group. This combination of substituents provides a distinctive set of chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H12BrIO |
|---|---|
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan |
InChI |
InChI=1S/C17H12BrIO/c1-11-2-4-13(5-3-11)17-15(19)10-16(20-17)12-6-8-14(18)9-7-12/h2-10H,1H3 |
Clé InChI |
LEHSKYTYHKGQTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


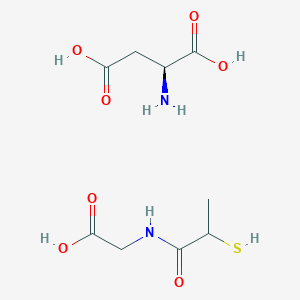
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)

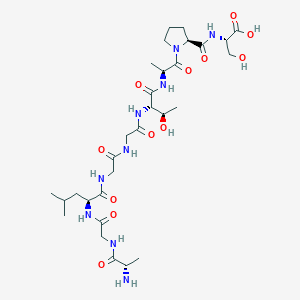
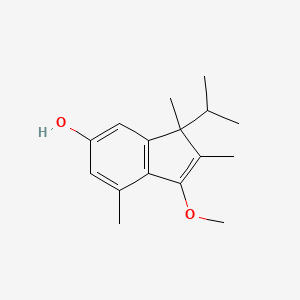
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)
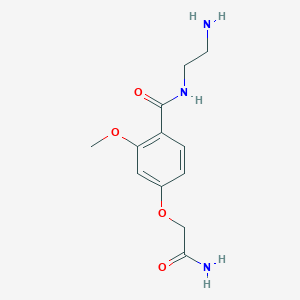
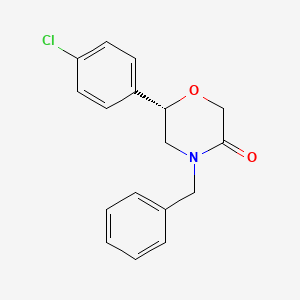
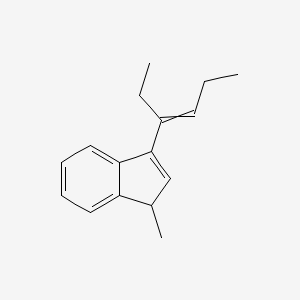
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
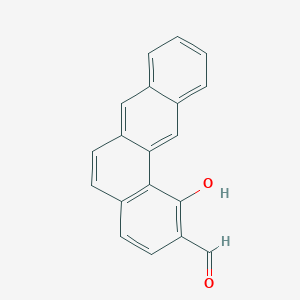
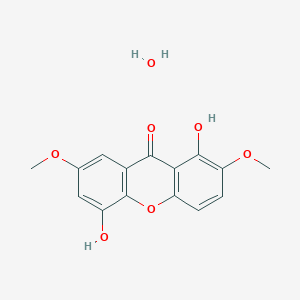
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
